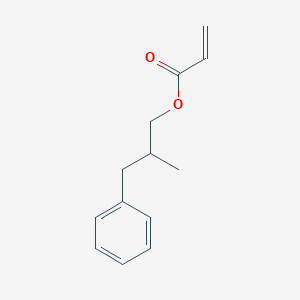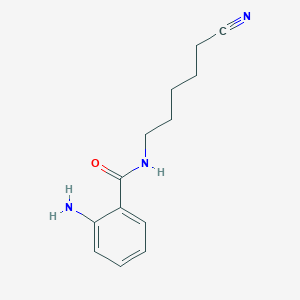
4,5-Dichloro-1-(6-chloropyridin-2-yl)-1,2-dihydropyridazine-3,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dichloro-1-(6-chloropyridin-2-yl)-1,2-dihydropyridazine-3,6-dione is a heterocyclic compound that contains both pyridazine and pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-1-(6-chloropyridin-2-yl)-1,2-dihydropyridazine-3,6-dione typically involves the reaction of 6-chloropyridine-2-carboxylic acid with hydrazine hydrate, followed by chlorination. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dichloro-1-(6-chloropyridin-2-yl)-1,2-dihydropyridazine-3,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyridazine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures and the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
4,5-Dichloro-1-(6-chloropyridin-2-yl)-1,2-dihydropyridazine-3,6-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4,5-Dichloro-1-(6-chloropyridin-2-yl)-1,2-dihydropyridazine-3,6-dione involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
4,5-Dichloro-1,2-dihydropyridazine-3,6-dione: Lacks the chloropyridinyl group.
6-Chloropyridine-2-carboxylic acid: Precursor in the synthesis of the compound.
Pyridazine derivatives: Share the pyridazine ring structure but differ in functional groups.
Uniqueness
4,5-Dichloro-1-(6-chloropyridin-2-yl)-1,2-dihydropyridazine-3,6-dione is unique due to its combination of pyridazine and pyridine rings, along with the presence of multiple chlorine atoms
Propiedades
Número CAS |
89570-75-2 |
|---|---|
Fórmula molecular |
C9H4Cl3N3O2 |
Peso molecular |
292.5 g/mol |
Nombre IUPAC |
4,5-dichloro-2-(6-chloropyridin-2-yl)-1H-pyridazine-3,6-dione |
InChI |
InChI=1S/C9H4Cl3N3O2/c10-4-2-1-3-5(13-4)15-9(17)7(12)6(11)8(16)14-15/h1-3H,(H,14,16) |
Clave InChI |
WOJPDKRBNDHDGL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)Cl)N2C(=O)C(=C(C(=O)N2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


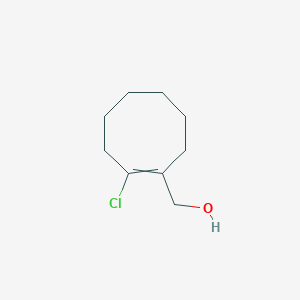
![N-Dodecyl-2-[(quinolin-8-yl)oxy]acetamide](/img/structure/B14385072.png)
![N,N-Diethyl-8H-thieno[2,3-d]azepin-7-amine](/img/structure/B14385077.png)
![3-(2,2-Diphenylethyl)-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B14385084.png)
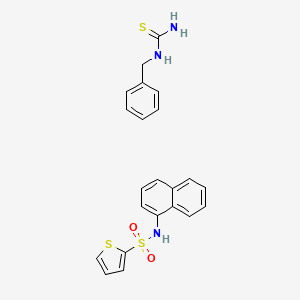
![2-[(Prop-2-en-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14385100.png)
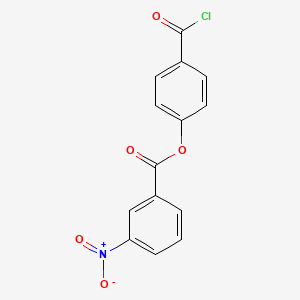
![1-(4-Fluorophenyl)-2-[methyl(propan-2-yl)amino]ethan-1-one](/img/structure/B14385109.png)

